3-(Bromomethyl)benzonitrile 3-(Bromomethyl)benzonitrile 3-(Bromomethyl)benzonitrile undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron.

Brand Name: Vulcanchem
CAS No.: 28188-41-2
VCID: VC21068920
InChI: InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2
SMILES: C1=CC(=CC(=C1)C#N)CBr
Molecular Formula: C8H6BrN
Molecular Weight: 196.04 g/mol

3-(Bromomethyl)benzonitrile

CAS No.: 28188-41-2

Cat. No.: VC21068920

Molecular Formula: C8H6BrN

Molecular Weight: 196.04 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)benzonitrile - 28188-41-2

CAS No. 28188-41-2
Molecular Formula C8H6BrN
Molecular Weight 196.04 g/mol
IUPAC Name 3-(bromomethyl)benzonitrile
Standard InChI InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2
Standard InChI Key CVKOOKPNCVYHNY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C#N)CBr
Canonical SMILES C1=CC(=CC(=C1)C#N)CBr

Chemical Identity and Structure

3-(Bromomethyl)benzonitrile is an aromatic compound featuring a benzene ring substituted with a nitrile group at position 3 and a bromomethyl group. This functional arrangement provides significant synthetic versatility through both its reactive bromomethyl moiety and the nitrile group.

Basic Information

PropertyInformation
Chemical FormulaC8H6BrN
Molecular Weight196.044 g/mol
CAS Registry Number28188-41-2
IUPAC Name3-(bromomethyl)benzonitrile
Beilstein Reference742356
InChI KeyCVKOOKPNCVYHNY-UHFFFAOYSA-N
SMILESBrCC1=CC=CC(=C1)C#N

Synonyms and Alternative Names

The compound is known by several alternative designations in scientific literature and commercial contexts:

  • 3-Cyanobenzyl bromide

  • α-Bromo-m-tolunitrile

  • m-(Bromomethyl)benzonitrile

  • m-Cyano-α-bromotoluene

  • m-Cyanobenzyl bromide

  • α-bromo-m-toluonitrile

Physical and Chemical Properties

3-(Bromomethyl)benzonitrile exhibits distinct physical characteristics that influence its handling, storage, and application in chemical synthesis.

Physical Properties

PropertyValue/Description
Physical StateSolid
AppearanceWhite to cream crystals or powder
OdorOdorless
Melting Point90.5-96.5°C (range reported across sources)
Boiling PointNot reported in available data
SolubilityLimited data available; generally soluble in common organic solvents
StabilityStable under normal conditions; moisture sensitive

The compound presents as a crystalline solid under standard laboratory conditions. Its melting point range, reported consistently across multiple sources, provides a useful verification parameter for assessing sample purity .

Structural Features

The molecular structure of 3-(Bromomethyl)benzonitrile contains two key functional groups that determine its chemical behavior:

  • The bromomethyl group (-CH2Br): A highly reactive electrophilic site susceptible to nucleophilic substitution reactions.

  • The nitrile group (-C≡N): Provides a site for various transformations including reduction, hydrolysis, and addition reactions.

These functional groups positioned on a benzene ring create a versatile scaffold for synthetic applications .

Spectroscopic Characterization

Comprehensive spectroscopic data assists in the identification and purity assessment of 3-(Bromomethyl)benzonitrile.

Mass Spectrometry

Mass spectral data for 3-(Bromomethyl)benzonitrile is available through the NIST Chemistry WebBook. The mass spectrum was collected and compiled by the NIST Mass Spectrometry Data Center with the spectrum originating from the Japan AIST/NIMC Database (Spectrum MS-NW-6823) .

Infrared Spectroscopy

The infrared spectrum of 3-(Bromomethyl)benzonitrile is documented in the NIST/EPA Gas-Phase Infrared Database. This spectral information is valuable for structural confirmation and functional group analysis, particularly highlighting the characteristic nitrile stretching vibration typically observed around 2200-2240 cm^-1 .

Chemical Reactivity and Reactions

The reactivity of 3-(Bromomethyl)benzonitrile is primarily determined by its two functional groups, each offering distinct reaction possibilities.

Nucleophilic Substitution Reactions

The bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity is demonstrated in the synthesis of 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile:

"3-(bromomethyl)benzonitrile (11 mmol) was added to 2-mercaptobenzimidazole (10 mmol) in dry ethanol (25 ml). The mixture was refluxed for 24 h. The reaction mixture was diluted with ethyl acetate (100 ml), and the resulting solid was collected and dissolved in 20 ml of water. 40 ml of a solution of sodium hydrogen carbonate (35 g in 100 ml of water) was added. A white powder was isolated by filtration and dried to give the title compound."

This synthetic approach demonstrates the utility of 3-(Bromomethyl)benzonitrile in forming carbon-sulfur bonds through nucleophilic substitution.

Cross-Coupling Reactions

Benzylic bromides such as 3-(Bromomethyl)benzonitrile can participate in various cross-coupling reactions. Information from related chemistry suggests potential application in palladium-catalyzed coupling reactions, such as those described for benzyl halides with bis(pinacolato)diboron .

Applications in Synthetic Chemistry

3-(Bromomethyl)benzonitrile serves as a valuable building block in organic synthesis, particularly in pharmaceutical and medicinal chemistry.

Heterocyclic Chemistry

3-(Bromomethyl)benzonitrile is utilized in the synthesis of heterocyclic compounds of medicinal interest. Search result demonstrates its application in the synthesis of benzimidazole derivatives, specifically 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile.

ClassificationCategory
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
GHS PictogramGHS05 (Corrosion)
Signal WordDanger

Hazard Statements and Precautionary Measures

TypeDetails
Hazard StatementsH314: Causes severe skin burns and eye damage
Precautionary StatementsP260: Do not breathe dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower
P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P363: Wash contaminated clothing before reuse

Comparison with Related Compounds

Understanding the relationship between 3-(Bromomethyl)benzonitrile and structurally similar compounds provides context for its reactivity and applications.

Isomeric Comparison

CompoundCAS NumberKey Structural FeatureComparative Notes
3-(Bromomethyl)benzonitrile28188-41-2Bromomethyl at meta positionReference compound
2-(Bromomethyl)benzonitrileNot provided in search resultsBromomethyl at ortho positionPotential steric effects on reactivity
4-(Bromomethyl)benzonitrileNot provided in search resultsBromomethyl at para positionDifferent electronic distribution

Dibrominated Derivatives

Several dibrominated derivatives appear in the search results:

CompoundCAS NumberMolecular Weight (g/mol)Key Features
3-Bromo-5-(bromomethyl)benzonitrile124289-24-3274.94Additional bromine at position 5
3-Bromo-2-(bromomethyl)benzonitrile1233479-42-9274.94Additional bromine at position 2
4-Bromo-3-(bromomethyl)benzonitrile190197-86-5274.94Bromine at position 4, bromomethyl at position 3
2-Bromo-3-(bromomethyl)benzonitrile1086429-87-9274.94Bromine at position 2, bromomethyl at position 3

These dibrominated compounds offer increased reactivity profiles and opportunities for selective functionalization .

SupplierCatalog NumberPurityAvailable Quantities
Thermo Scientific ChemicalsA15244.06, A15244.1498%5 g, 25 g, 100 g
Sigma-Aldrich14561095%10 g
Fisher Scientific1141229898%5 g, 25 g, 100 g

Product specifications typically include appearance (white to cream), form (crystals or powder), and melting point range (90.5-96.5°C) .

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